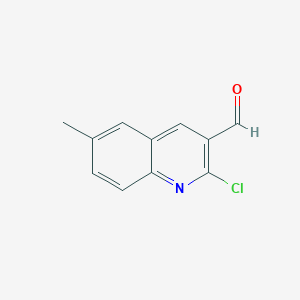

2-Chloro-6-methylquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLNYYZJXMGKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351037 | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-27-1 | |

| Record name | 2-Chloro-3-formyl-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde

This guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Their applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The title compound, this compound, is a versatile intermediate, with the chloro and aldehyde functionalities providing reactive handles for further molecular elaboration and the development of novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation and cyclization method allows for the one-pot construction of the quinoline ring system from a readily available N-arylacetamide precursor. Our retrosynthetic strategy hinges on the disconnection of the quinoline ring at the C2-C3 and C4-N bonds, leading back to N-(4-methylphenyl)acetamide.

Synthesis of the Starting Material: N-(4-methylphenyl)acetamide

A reliable supply of high-purity starting material is paramount for the success of any synthesis. N-(4-methylphenyl)acetamide can be readily prepared by the acetylation of p-toluidine with acetic anhydride.

Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Addition of Reagent: To this solution, slowly add acetic anhydride (11.2 mL, 0.12 mol) in a dropwise manner. An exothermic reaction will be observed.

-

Reaction Conditions: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux for 1 hour to ensure complete conversion.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring. The white solid product will precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the solid from an ethanol-water mixture to afford pure N-(4-methylphenyl)acetamide.

The Vilsmeier-Haack Synthesis of this compound

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds. In this context, the reaction of N-(4-methylphenyl)acetamide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) leads to a domino reaction involving electrophilic substitution, cyclization, and chlorination to yield the target quinoline.

Mechanism of the Vilsmeier-Haack Cyclization

The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the Vilsmeier reagent.

-

Intramolecular Cyclization: The acetyl group's enol form attacks the newly introduced iminium moiety, leading to the formation of the quinoline ring.

-

Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture result in the formation of the 2-chloro-quinoline derivative.

-

Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate iminium salt at the 3-position to the desired carbaldehyde.

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

Experimental Protocol: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol) and cool it to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 90 °C for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield this compound as a white solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| Appearance | White solid |

| Melting Point | 148-150 °C |

Spectroscopic Data

A comprehensive spectroscopic analysis provides unambiguous structural confirmation.

| Technique | Key Data and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, -CHO), 8.8 (s, 1H, H-4), 8.0 (d, 1H, H-8), 7.8 (s, 1H, H-5), 7.6 (d, 1H, H-7), 2.5 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.5 (CHO), 150.8 (C-2), 148.2 (C-8a), 140.1 (C-6), 136.5 (C-4), 132.8 (C-7), 128.9 (C-5), 127.6 (C-4a), 125.1 (C-8), 124.3 (C-3), 21.8 (CH₃) |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2830, 2730 (Aldehyde C-H), 1695 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 760 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 205 [M]⁺ (100), 207 [M+2]⁺ (33), 177 (M-CO), 142 (M-CO-Cl) |

Note on Mass Spectrometry: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is distinctly observed in the mass spectrum, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence. The crystal structure of this compound has been reported, confirming the planar quinoline ring system.[1][2] The key crystallographic data is summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.944(1) |

| b (Å) | 3.9210(19) |

| c (Å) | 20.390(2) |

| β (°) | 101.377(15) |

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a valuable synthetic intermediate. The Vilsmeier-Haack reaction provides an efficient route to this compound, and its structure has been unequivocally confirmed through a suite of analytical techniques. The reactivity of the chloro and aldehyde groups opens up a vast chemical space for the development of novel quinoline-based compounds with potential applications in drug discovery and materials science. Further exploration of the derivatization of this scaffold is a promising avenue for future research.

References

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2009). This compound. Retrieved from [Link]

-

ResearchGate. (2009). This compound. Retrieved from [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

"2-Chloro-6-methylquinoline-3-carbaldehyde CAS number and molecular structure"

An In-Depth Technical Guide to 2-Chloro-6-methylquinoline-3-carbaldehyde: Synthesis, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, chemical reactivity, and its significant role in the creation of novel functional molecules.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its structure, featuring a reactive aldehyde group and a displaceable chlorine atom on the quinoline core, makes it a valuable precursor for a wide array of more complex heterocyclic systems.[2][3]

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 73568-27-1 | [1][4] |

| Molecular Formula | C₁₁H₈ClNO | [4][5] |

| Molecular Weight | 205.64 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-chloro-6-methyl-3-quinolinecarbaldehyde, 2-Chloro-3-formyl-6-methylquinoline | [1] |

| Appearance | Cream-colored solid | [1] |

| Melting Point | 120-125 °C (lit.) | |

| Purity | Typically ≥96-97% (HPLC) | [1] |

| InChI Key | FSLNYYZJXMGKHK-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2nc(Cl)c(C=O)cc2c1 | [6] |

Molecular Structure and Crystallography

The molecular architecture of this compound is defined by a fused bicyclic system consisting of a benzene ring and a pyridine ring, forming the quinoline core. Key substituents include a methyl group at the 6-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional structure.[5][7] The quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.013 Å.[5][7][8] The formyl group is slightly twisted out of this plane, with a reported C—C—C—O torsion angle of 13.5 (4)°.[5][7][8] This structural rigidity and defined geometry are crucial for its role as a scaffold in designing targeted bioactive molecules.

Synthesis via Vilsmeier-Haack Reaction

The most prominent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve cyclization and formylation of an appropriate acetanilide precursor in a one-pot process.[10][11]

The causality behind this choice of reaction is its high efficiency and atom economy in constructing the bicyclic quinoline system with the desired functionalities already in place. The electron-rich acetanilide undergoes electrophilic substitution by the Vilsmeier reagent, leading to cyclization and subsequent formation of the chloroquinoline carbaldehyde upon workup.[9]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures.[5] It is a self-validating system where successful synthesis can be confirmed by melting point analysis and spectroscopic methods.

Materials:

-

N-(4-tolyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Crushed ice

Procedure:

-

Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 70 mmol) to N,N-dimethylformamide (DMF, 30 mmol) at 273 K (0 °C) with stirring. This exothermic reaction forms the Vilsmeier-Haack adduct.

-

Reaction with Acetanilide: Add N-(4-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.

-

Heating: Heat the reaction mixture at 353 K (80 °C) for approximately 15 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10]

-

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. A precipitate will form.

-

Isolation: Collect the solid product by filtration and wash it with cold water. Dry the collected white/cream-colored solid.[5]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[5]

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with reactivity centered at the C2-chloro and C3-aldehyde positions. This dual reactivity makes it an exceptionally valuable precursor for constructing fused and binary heterocyclic systems.[2][3][12]

-

Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles. For instance, it reacts with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.[2][10] It can also participate in multicomponent reactions, reacting with active methylene compounds and amines to build complex molecular scaffolds in a single step.[2]

-

Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, alkynes) onto the quinoline ring.[2]

-

Combined Reactivity: Many synthetic strategies utilize both reactive sites. For example, a condensation reaction at the aldehyde group can be followed by an intramolecular cyclization involving displacement of the C2-chloro group to form fused ring systems like pyrazolo[3,4-b]quinolines.[2]

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[12][13] this compound serves as a key starting material for derivatives with a wide spectrum of biological activities.

-

Pharmaceuticals: It is a building block for compounds investigated for anti-cancer, anti-inflammatory, antibacterial, antifungal, and antimalarial properties.[12][13][14] The ability to easily derivatize the core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

-

Agrochemicals and Dyes: Its versatile chemistry is also applied in the synthesis of agrochemicals and fluorescent dyes, where the quinoline core can impart desirable photophysical or biological properties.[1][14]

Spectroscopic Characterization

While full spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure:

-

¹H NMR: Key signals would include a singlet for the aldehydic proton (CHO) in the downfield region (δ 9-11 ppm), singlets for the methyl (CH₃) and aromatic protons, and multiplets for the other protons on the quinoline core.[9]

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde would appear significantly downfield (δ > 180 ppm). Other characteristic signals would correspond to the aromatic carbons and the methyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent (around 1690-1715 cm⁻¹), along with bands for aromatic C=C stretching.[9]

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are recommended. Store in an inert atmosphere at room temperature.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functional groups provide a robust platform for the synthesis of diverse and complex heterocyclic compounds. Its continued application in academic and industrial research, particularly in the fields of drug discovery and materials science, underscores its importance as a foundational building block for innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-chloro-6-methylquinoline-3-carboxaldehyde [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. chemijournal.com [chemijournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. North_Pano [projects.mcah.columbia.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methylquinoline-3-carbaldehyde

Introduction

2-Chloro-6-methylquinoline-3-carbaldehyde, a substituted quinoline derivative, serves as a pivotal building block in synthetic organic chemistry. The unique arrangement of its functional groups—a reactive carbaldehyde, a nucleophilically displaceable chlorine atom, and a quinoline core—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science.[1][2] The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the principal route for synthesizing this class of molecules.[1][2]

Accurate structural confirmation and purity assessment are paramount for any subsequent application. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the interpretation of this data, explain the causality behind experimental choices for data acquisition, and provide field-proven protocols for researchers and drug development professionals. The structural foundation for this analysis is unequivocally confirmed by single-crystal X-ray diffraction studies, which have determined the precise molecular geometry of the title compound.[3][4][5]

Molecular and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₈ClNO | [6] |

| Molecular Weight | 205.64 g/mol | [6] |

| Monoisotopic Mass | 205.02944 Da | [6] |

| CAS Number | 73568-27-1 | [6][7] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥97% | [7] |

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction, starting from N-(4-tolyl)acetamide. This reaction involves formylation and cyclization using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

The causality behind this synthetic choice is its high efficiency and regioselectivity for electron-rich aromatic systems. The mechanism proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich acetanilide attacks this electrophile, initiating a cascade of reactions that culminates in the formation of the bicyclic quinoline aldehyde.[3]

Experimental Protocol: Synthesis

A representative protocol adapted from the literature is as follows:[3]

-

A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, ~7 equiv.) to N,N-dimethylformamide (DMF, ~3 equiv.) at 0 °C.

-

N-(4-tolyl)acetamide (~1 equiv.) is added to the prepared reagent.

-

The reaction mixture is heated (e.g., at 80 °C) for several hours (typically 15 h or as monitored by TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate (the crude product) is collected by filtration and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[3]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the presence of specific proton environments in the molecule. The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the quinoline ring, and the methyl group protons. While a complete spectrum for the title compound is not detailed in the available literature, data from closely related analogues provide a highly reliable basis for assignment.[1][2]

Expected ¹H NMR Data (CDCl₃, 300-400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |

| ~ 10.5 - 10.8 | Singlet (s) | 1H | CHO (H-aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. This range is characteristic for aromatic aldehydes. For example, 2-chloroquinoline-3-carbaldehyde shows this peak at 10.59 ppm, and the 2,6-dichloro analogue at 10.58 ppm.[1][2] |

| ~ 8.7 - 8.8 | Singlet (s) | 1H | H-4 | This proton is adjacent to the nitrogen atom and the electron-withdrawing aldehyde group, causing a significant downfield shift. The H-4 proton in 2-chloroquinoline-3-carbaldehyde appears at 8.79 ppm.[2] |

| ~ 7.9 - 8.1 | Doublet (d) or Singlet (s) | 1H | H-5 | Aromatic proton on the benzene ring, often appearing as a singlet or a narrow doublet. |

| ~ 7.7 - 7.9 | Doublet of Doublets (dd) | 1H | H-7 | Aromatic proton coupled to H-8. |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | H-8 | Aromatic proton on the benzene ring. |

| ~ 2.5 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl group protons are shielded and appear as a characteristic singlet in the upfield region. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Place the tube in the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring high resolution and sharp peaks.

-

Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used between pulses, although for routine characterization, default parameters are often sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Data (CDCl₃, 75-100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |

| ~ 189 - 191 | C=O (aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. The C=O in 2-chloro-3-formyl-8-methyl quinoline is at 189.51 ppm, and in 2-chloro-3-formyl quinoline, it is at 189.12 ppm.[1] |

| ~ 150 - 152 | C-2 (C-Cl) | The carbon atom bonded to the electronegative chlorine atom and nitrogen is significantly deshielded. |

| ~ 124 - 148 | Aromatic & Vinylic Cs | Signals corresponding to the remaining 8 carbon atoms of the quinoline ring system. The specific shifts are influenced by their position relative to the nitrogen, chlorine, and methyl substituents. |

| ~ 22 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic peaks are the carbonyl (C=O) stretch of the aldehyde and the various stretches associated with the aromatic quinoline core.

Expected FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Vibrations of C-H bonds on the quinoline ring. |

| ~ 2820 & 2720 | Medium | Aldehyde C-H Stretch | The characteristic Fermi doublet for an aldehyde C-H bond stretch. The presence of these two peaks is a strong indicator of an aldehyde.[2][8] |

| ~ 1690 - 1705 | Strong | C=O Stretch (Aldehyde) | This strong, sharp absorption is highly characteristic of a conjugated aldehyde carbonyl group. For example, 2,6-dichloroquinoline-3-carbaldehyde shows this peak at 1697 cm⁻¹.[2] |

| ~ 1580 - 1600 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the quinoline ring system. |

| ~ 1450 - 1500 | Medium | Aromatic C=C Stretch | Additional skeletal vibrations of the quinoline ring. |

| ~ 750 - 850 | Strong | C-Cl Stretch / C-H Bending | The C-Cl stretch and out-of-plane C-H bending vibrations appear in the fingerprint region. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is essential for obtaining a high-quality spectrum.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is automatically generated as an absorbance or transmittance plot, with the background spectrum subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic isotopic pattern.

Expected Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment | Identity | Rationale |

| 205 / 207 | [M]⁺˙ | Molecular Ion | The parent ion peak. The M+2 peak at m/z 207 will have an intensity of approximately one-third that of the M+ peak at m/z 205, which is the characteristic 3:1 isotopic signature for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl). |

| 204 / 206 | [M-H]⁺ | Loss of H radical | A common fragmentation for aldehydes, involving the loss of the aldehydic hydrogen. |

| 176 / 178 | [M-CHO]⁺ | Loss of formyl radical | Cleavage of the C-CHO bond results in the loss of a 29 Da formyl radical. |

| 170 | [M-Cl]⁺ | Loss of Cl radical | Loss of the chlorine atom gives a fragment at m/z 170. |

| 142 | [M-Cl-CO]⁺˙ | Loss of Cl and CO | Subsequent loss of carbon monoxide (28 Da) from the [M-Cl]⁺ fragment. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is typically ramped to elute compounds based on their boiling points.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The logical flow of confirmation is outlined below.

Caption: Integrated approach to structural verification.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-methylquinoline-3-carboxaldehyde (C11H8ClNO). University of Luxembourg. Retrieved from [Link]

-

ResearchGate. (2009). This compound. [Link]

-

National Center for Biotechnology Information. (2009). This compound. [Link]

-

ResearchGate. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 73568-27-1 [sigmaaldrich.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

In-Depth Technical Guide: Solubility and Stability of 2-Chloro-6-methylquinoline-3-carbaldehyde

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-6-methylquinoline-3-carbaldehyde is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and dyes, owing to their versatile biological activities and chemical properties. The specific functionalization of this molecule—a chloro group at position 2, a methyl group at position 6, and a carbaldehyde (aldehyde) group at position 3—imparts a unique electronic and steric profile that dictates its reactivity, solubility, and stability.

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Understanding these parameters is paramount for its effective application in research and development, particularly in drug discovery, where bioavailability and shelf-life are key determinants of a compound's viability. This document will delve into the theoretical aspects based on its chemical structure, provide detailed experimental protocols for empirical determination, and offer insights into the interpretation of the resulting data.

Predicted Physicochemical Profile from Chemical Structure

The structure of this compound provides several clues to its expected behavior:

-

Quinoline Core: The bicyclic aromatic quinoline system is inherently hydrophobic, suggesting limited aqueous solubility.

-

Chlorine Atom (C2): The electron-withdrawing nature of the chloro group can influence the pKa of the quinoline nitrogen and the overall electronic distribution, potentially impacting its degradation pathways.

-

Methyl Group (C6): This lipophilic group is likely to decrease aqueous solubility.

-

Carbaldehyde Group (C3): The aldehyde functionality is a key feature. It is a polar group that can act as a hydrogen bond acceptor, which might slightly improve solubility. However, aldehydes are also known to be susceptible to oxidation (to a carboxylic acid) and other chemical transformations, making this a potential site of instability.

Based on this analysis, it is anticipated that this compound will be a compound with low aqueous solubility and potential stability challenges related to its aldehyde group. Empirical testing is therefore essential.

Part 1: Solubility Assessment

Solubility is a critical determinant of a compound's absorption and distribution in biological systems. For drug discovery purposes, both thermodynamic and kinetic solubility are of interest.

Thermodynamic Solubility

This is the true equilibrium solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and relevant organic solvents like DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is determined from the measured concentration in the saturated solution.

Kinetic Solubility

This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often more relevant to the high-throughput screening environment of early drug discovery.

Experimental Protocol: Nephelometric Method

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Precipitation: Add an aqueous buffer (e.g., PBS pH 7.4) to each well, which will induce the precipitation of the less soluble compound.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Determination: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Data Presentation: Solubility Profile

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 25 | [Insert Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | 37 | [Insert Experimental Data] | Thermodynamic |

| 0.1 N HCl | 37 | [Insert Experimental Data] | Thermodynamic |

| DMSO | 25 | [Insert Experimental Data] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Insert Experimental Data] | Kinetic |

Part 2: Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation (stress testing) is employed to accelerate the degradation process and identify likely degradation pathways.

Forced Degradation Studies (ICH Q1A(R2))

A stability-indicating analytical method must be used for these studies. This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all significant degradation products.

Experimental Workflow

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 80°C).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Incubate at an elevated temperature.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature. The aldehyde group is particularly susceptible to oxidation.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to high heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.

For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | No. of Degradants | Observations/Major Degradant (if known) |

| 0.1 N HCl, 80°C | 24 | [Data] | [Data] | [e.g., Formation of a major polar degradant] |

| 0.1 N NaOH, 80°C | 24 | [Data] | [Data] | [e.g., Rapid degradation observed] |

| 3% H₂O₂, RT | 24 | [Data] | [Data] | [e.g., Likely oxidation of aldehyde to carboxylic acid] |

| Thermal, 80°C | 24 | [Data] | [Data] | [e.g., Stable in solid form] |

| Photolytic (ICH Q1B) | - | [Data] | [Data] | [e.g., Moderate degradation, requires light protection] |

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

A-Comprehensive-Technical-Guide-to-2-Chloro-6-methylquinoline-3-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylquinoline-3-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1] Its unique chemical architecture, featuring a reactive aldehyde and a displaceable chlorine atom on the quinoline scaffold, makes it an invaluable building block in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its significant applications in the field of drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and showcase its role in the creation of novel therapeutic agents.

Introduction and Historical Context

The quinoline ring system, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] The functionalization of this core structure is key to modulating its pharmacological properties. This compound emerged as a significant synthetic intermediate through the exploration of the Vilsmeier-Haack reaction on acetanilide derivatives.[3] This reaction provides a direct and efficient route to concurrently introduce a chloro group at the 2-position and a formyl group at the 3-position, creating a highly versatile synthon for further chemical transformations. Its discovery was not a singular event but rather an outcome of the broader efforts to develop efficient methods for constructing functionalized quinolines for various applications, including the development of potential anticancer and anti-inflammatory agents.[1]

The Vilsmeier-Haack Synthesis: A Cornerstone Methodology

The most prominent and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an N-arylacetamide.[4]

Causality of Experimental Choices

The choice of N-(4-methylphenyl)acetamide (also known as p-acetotoluidide) as the starting material is critical, as the methyl group at the para position of the aniline ring ultimately becomes the 6-methyl group in the final quinoline product. The Vilsmeier reagent (the electrophilic chloromethyliminium salt) attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.[5] The use of an excess of the Vilsmeier reagent and elevated temperatures are necessary to drive the reaction to completion, overcoming the activation energy for the cyclization and subsequent formylation steps.

Detailed Reaction Mechanism

The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic dichloromethyliminium ion.[4]

-

Electrophilic Attack: The N-arylacetamide is attacked by the Vilsmeier reagent.

-

Cyclization: An intramolecular cyclization occurs, leading to the formation of the quinoline ring system.

-

Formylation and Chlorination: The reaction cascade results in the introduction of a formyl group at the 3-position and a chloro group at the 2-position.

-

Hydrolysis: The reaction mixture is quenched with ice-cold water to hydrolyze the intermediates and precipitate the final product.[6]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[7][8]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 0.125 mol) to 0°C.[7] To this, add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise while maintaining the temperature between 0-5°C.[7]

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (0.05 mol) portion-wise.[7][8]

-

Heating: After the addition is complete, heat the reaction mixture to 70-90°C for a duration of 4 to 16 hours, depending on the scale and specific literature procedure being followed.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (200-300 mL).[6][7]

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[7][8]

Table 1: Summary of Reaction Parameters

| Parameter | Value/Condition | Reference |

| Starting Material | N-(4-tolyl)acetamide | [8] |

| Reagents | POCl₃, DMF | |

| Molar Ratio (POCl₃:DMF:Substrate) | ~7:2.5:1 | [7][8] |

| Temperature | 70-90°C | [7] |

| Reaction Time | 4-16 hours | [6][8] |

| Reported Yield | Good to moderate |

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClNO | [9] |

| Molecular Weight | 205.64 g/mol | [9][10] |

| Appearance | Pale yellow or white crystalline solid | [8] |

| Melting Point | 120-125 °C | [10] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum will typically show a singlet for the aldehydic proton in the range of δ 10.5-11.1 ppm.[6] The aromatic protons will appear in the δ 7.1-8.9 ppm region, and the methyl group protons will be a singlet around δ 2.4-2.8 ppm.[11]

-

¹³C NMR: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 189 ppm.[11]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1705 cm⁻¹.[6] Other characteristic peaks include those for aromatic C=C stretching and C-Cl stretching.[11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[7]

-

Crystal Structure: The crystal structure has been determined by X-ray crystallography, confirming the planar nature of the quinoline ring system.[8][12][13]

Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the reactivity of its two functional groups. The aldehyde group is a versatile handle for forming C-N and C-C bonds, while the chloro group can be displaced by various nucleophiles.[14] This dual reactivity allows for the construction of a wide array of more complex heterocyclic systems.[2][14]

Synthesis of Bioactive Derivatives

-

Antimicrobial Agents: The condensation of the aldehyde group with hydrazines or other amino compounds leads to the formation of hydrazones and Schiff bases, many of which have shown significant antibacterial and antifungal activities.[15]

-

Anticancer Agents: The quinoline scaffold is present in many anticancer drugs.[1] this compound serves as a starting material for the synthesis of novel quinoline-based compounds that have been investigated for their potential as anticancer agents.

-

Anti-inflammatory Drugs: Its derivatives have also been explored for their anti-inflammatory properties.[1]

-

Fused Heterocyclic Systems: The compound is a key intermediate in multi-component reactions to build fused heterocyclic systems like pyrimido[2]naphthyridines and chromenoquinolinyl-pyrimidines, which are of interest in medicinal chemistry.[14]

Diagram: Synthetic Utility in Drug Development

Caption: Synthetic pathways from this compound to bioactive compounds.

Conclusion

This compound stands as a testament to the power of strategic organic synthesis. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction has made it a readily accessible and highly valuable intermediate for the drug discovery and development community. The ability to selectively modify its aldehyde and chloro functionalities provides a robust platform for generating chemical diversity and exploring new therapeutic avenues. As the quest for novel and more effective drugs continues, the importance of such versatile building blocks in the synthetic chemist's arsenal cannot be overstated.

References

- Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(5), 603-609.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Ali, M. A., Ismail, R., Choon, T. S., Wei, A. C., Pandian, S., & Kumar, R. S. (2014). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.

- Bawa, S., Kumar, S., & Drabu, S. (2009). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. PubChem.

- Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36, 1518-1522.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).

- Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(5), 2319-7064.

- Kumar, V., & Kumar, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 100-104.

- Kumar, V., & Kumar, A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(4), 95-98.

- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Palko, M., et al. (2020).

- Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686.

- BenchChem. (2025). The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.

- Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound.

- Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound.

- Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.

- Sharma, S., et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 13(48), 33695-33714.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1 [sigmaaldrich.com]

- 11. chemijournal.com [chemijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of 2-Chloro-6-methylquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have made it the foundation for a multitude of compounds with a broad spectrum of pharmacological activities.[3][4] From the historical success of quinine in combating malaria to modern applications in oncology and neurology, quinoline derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[2][5] This guide focuses on a specific, highly reactive intermediate, 2-Chloro-6-methylquinoline-3-carbaldehyde, exploring its synthetic utility and the vast potential of its derivatives in addressing critical unmet medical needs. While direct biological data on this specific carbaldehyde is limited, its strategic importance lies in its role as a versatile precursor for a new generation of bioactive molecules. This document will, therefore, delve into the potential biological activities of its derivatives, providing a roadmap for researchers and drug development professionals.

Synthesis and Chemical Profile of the Core Scaffold

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an appropriate N-(4-tolyl)acetamide with a Vilsmeier reagent, typically prepared from phosphorus oxychloride and N,N-dimethylformamide.[6]

Experimental Protocol: Vilsmeier-Haack Synthesis

-

Reagent Preparation: A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

-

Reaction: To this adduct, N-(4-tolyl)acetamide is added, and the mixture is heated.

-

Work-up: The reaction mixture is then quenched by pouring it onto crushed ice.

-

Purification: The resulting precipitate, this compound, is collected, dried, and purified by recrystallization.[6]

The presence of the chloro and carbaldehyde groups at the 2 and 3 positions, respectively, makes this compound a highly versatile synthetic intermediate.[7][8][9] The chlorine atom is susceptible to nucleophilic substitution, while the aldehyde group can undergo a variety of condensation and addition reactions. This dual reactivity allows for the facile generation of diverse libraries of quinoline derivatives.

Potential Biological Activities and Therapeutic Applications

The true potential of this compound is realized through the biological activities of its derivatives. By leveraging the reactivity of the chloro and aldehyde functionalities, a wide array of compounds with promising therapeutic properties can be synthesized.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][10] The derivatives of this compound are poised to contribute significantly to this field.

Mechanisms of Action:

-

Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication and leading to apoptosis in rapidly dividing cancer cells.[11][12]

-

Kinase Inhibition: Quinoline scaffolds can be designed to target specific protein kinases that are overactive in cancer, such as tyrosine kinases, thereby disrupting signaling pathways that promote cell proliferation and survival.[10][11]

-

Induction of Apoptosis: Derivatives can trigger programmed cell death through various signaling pathways.[13]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][14]

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for the evaluation of anticancer activity.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, and derivatives of this compound are promising candidates in this area.[15][16]

Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15]

-

Inhibition of Glucosamine-6-Phosphate Synthase: This enzyme is a potential target for both antibacterial and antifungal agents as it is crucial for the synthesis of bacterial and fungal cell walls.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have been shown to possess significant anti-inflammatory properties.[19][20]

Mechanisms of Action:

-

COX Inhibition: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[21]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[19]

-

PDE4 Inhibition: Inhibition of phosphodiesterase 4 (PDE4) is another mechanism by which quinoline derivatives can exert anti-inflammatory effects.[19]

Signaling Pathway Targeted by Anti-inflammatory Quinolines:

Caption: Inhibition of inflammatory pathways by quinoline derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological pathways.[22][23][24]

Mechanisms of Action:

-

Antioxidant Activity: Many quinoline derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal damage.[22][23]

-

Enzyme Inhibition: Derivatives can be designed to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are relevant targets in Alzheimer's and Parkinson's diseases.[23][24]

-

Anti-inflammatory Effects: As mentioned previously, the anti-inflammatory properties of quinoline derivatives can also contribute to their neuroprotective effects by reducing neuroinflammation.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5] For derivatives of this compound, modifications at the 2 and 3 positions are key to modulating their pharmacological properties. For instance, the introduction of different amine-containing moieties at the 2-position can significantly influence the antimicrobial and anticancer activities. Similarly, the conversion of the 3-carbaldehyde to various hydrazones or Schiff bases has been shown to yield compounds with potent biological effects.[18][26]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. While the compound itself may not be the final active pharmaceutical ingredient, its strategic importance as a precursor to a wide range of potentially bioactive derivatives is undeniable. The exploration of its derivatives has already shown promise in the fields of oncology, infectious diseases, inflammation, and neurodegeneration. Future research should focus on the synthesis and screening of novel derivatives, with a particular emphasis on understanding the structure-activity relationships that govern their biological effects. The development of more potent and selective agents based on this scaffold holds the potential to address some of the most pressing challenges in modern medicine.

References

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

(2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2025). Oriental Journal of Chemistry. [Link]

-

Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (2020). Bioorganic Chemistry, 101, 104014. [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 49-59. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1853. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 143-149. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

-

This compound. (n.d.). International Union of Crystallography. [Link]

-

Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. (n.d.). ResearchGate. [Link]

-

Quinolines: a new hope against inflammation. (2013). Drug Discovery Today, 18(7-8), 389-398. [Link]

-

Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

-

Quinoline: A versatile heterocyclic. (n.d.). PubMed Central. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484-8515. [Link]

-

GREEN SYNTHESIS, CHARACTERIZATION, AND ANTHELMINTHIC ACTIVITY OF NEWER QUINOLINE DERIVATIVES CONTAINING ACRIDINE MOIETY. (2017). International Journal of Applied Pharmaceutics, 10(9), 377-380. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484–8515. [Link]

-

Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. (2016). ResearchGate. [Link]

-

This compound. (2025). ResearchGate. [Link]

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). MDPI. [Link]

-

Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484–8515. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2025). ResearchGate. [Link]

-

This compound. (2025). ResearchGate. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 13. benchchem.com [benchchem.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 16. journals.innovareacademics.in [journals.innovareacademics.in]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

"reactivity profile of the aldehyde group in 2-Chloro-6-methylquinoline-3-carbaldehyde"

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Chloro-6-methylquinoline-3-carbaldehyde

Abstract